molecular formula C7H14N2S B1281834 Azepane-1-carbothioamide CAS No. 68881-66-3

Azepane-1-carbothioamide

Cat. No. B1281834
CAS RN: 68881-66-3
M. Wt: 158.27 g/mol
InChI Key: QSQNPWDEVCHJJC-UHFFFAOYSA-N
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Description

Azepane-1-carbothioamide is a chemical compound that is part of the azepane family, which are seven-membered heterocyclic compounds containing nitrogen. The azepane ring is a versatile scaffold in medicinal chemistry and organic synthesis due to its presence in many biologically active molecules and potential for further functionalization.

Synthesis Analysis

The synthesis of azepane derivatives has been a subject of interest in several studies. For instance, a novel approach involving N-bromosuccinimide induced aminocyclization followed by aziridine ring expansion has been reported to yield substituted azepanes with good stereoselectivity and yields . Another study describes the synthesis of carbon-14 labelled S-ethyl hexahydro-1H-azepine-1-carbothiolate, which is useful for residue and metabolism studies, with high yield and radiochemical purity . Additionally, an efficient synthesis of orthogonally protected 1H-azepine-4-amino-4-carboxylic acid has been achieved, which is a conformationally restricted analogue of ornithine . The synthesis of α,β-difunctionalized azepenes using α-halo eneformamides has also been accomplished, leading to the one-pot synthesis of highly functionalized 2-benzazepanes . Furthermore, functionalized azepanes have been synthesized through palladium-mediated cross-coupling of α-halo eneformamides with unactivated nucleophiles . An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives has been developed, which is suitable for large-scale preparation and allows for flexibility at the C5 position .

Molecular Structure Analysis

The molecular structure of azepane derivatives can be quite complex and is often characterized using various spectroscopic techniques. For example, the first Te(IV) organometallic complexes with azepane-1-carbodithioate have been synthesized and characterized, revealing a distorted trigonal bipyramidal or sawhorse structure around the tellurium atom . The azepane-1-carbodithioate ligands in these complexes are anisobidentate, with a stereochemically active lone pair on the tellurium atom occupying an equatorial position.

Chemical Reactions Analysis

Azepane derivatives can undergo a variety of chemical reactions, expanding their utility in organic synthesis. The aminocyclization-aziridine ring expansion cascade mentioned earlier allows for the transformation of azepane products into functional molecules such as piperidines, a bicyclic amine, and a bridgehead amide . The α-halo eneformamides used in the synthesis of azepanes can also be applied to the synthesis of other complex molecules like 2-benzazepanes . Additionally, carbocation-initiated cascade reactions have been developed to synthesize dihydrodibenzo[b,e]azepine derivatives, showcasing the potential for C(sp3)-H functionalization in azepane chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of azepane derivatives are influenced by their molecular structure and the functional groups attached to the azepane ring. The studies mentioned provide insights into the reactivity, stability, and stereochemistry of azepane compounds. For instance, the Te(IV) organometallic complexes with azepane-1-carbodithioate are air-stable for long periods but decompose readily in solution . The synthesis of carbon-14 labelled azepane derivatives indicates high radiochemical purity, which is essential for their application in metabolic studies . The conformational studies on azepane-containing peptides suggest that certain azepane isomers can induce helix conformations in short peptides .

Scientific Research Applications

Azepane-1-carbothioamide is used as a building block in organic chemistry . It’s a heterocyclic compound with the molecular formula C7H14N2S and a molecular weight of 158.26 .

Method of Application

One specific application of Azepane-1-carbothioamide is in the synthesis of non-fused N-aryl azepane derivatives . This process involves Pd/LA-catalyzed reactions that proceed smoothly under extremely mild conditions . The resulting products can be easily converted into a range of highly functionalized azepanes .

Results and Outcomes

The synthetic value of this protocol is further proved in the formal synthesis of a pharmaceutically relevant Proheptazine derivative . DFT calculations revealed the details of the reaction pathway and the origin of this unusual exclusive [5 + 2] rather than empirical [3 + 2] annulation process .

Future Directions

For more detailed information, refer to relevant peer-reviewed papers and technical documents .

properties

IUPAC Name

azepane-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2S/c8-7(10)9-5-3-1-2-4-6-9/h1-6H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQNPWDEVCHJJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30499185
Record name Azepane-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azepane-1-carbothioamide

CAS RN

68881-66-3
Record name Azepane-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Xie, S Fan, D Ni, W Wan, P Xu, Y Ding… - Bioorganic & Medicinal …, 2023 - Elsevier
… Importantly, DC-ATG4in contains a chemical scaffold of N-(2,3-di(furan-2-yl) quinoxaline-6-yl) azepane-1-carbothioamide which is distinct from previously reported ATG4B inhibitors. …
Number of citations: 2 www.sciencedirect.com

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